molecular formula C6H13NO3 B13617818 2-Amino-4-hydroxy-3,3-dimethylbutanoic acid

2-Amino-4-hydroxy-3,3-dimethylbutanoic acid

Cat. No.: B13617818
M. Wt: 147.17 g/mol
InChI Key: IAXLQZFJGQNGBQ-UHFFFAOYSA-N
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Description

2-Amino-4-hydroxy-3,3-dimethylbutanoic acid is an organic compound with the molecular formula C6H13NO3 This compound is a derivative of butanoic acid and features both amino and hydroxyl functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-4-hydroxy-3,3-dimethylbutanoic acid typically involves the use of starting materials such as 3,3-dimethylbutanoic acid.

Industrial Production Methods: Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. Techniques such as catalytic hydrogenation and enzymatic synthesis can be employed to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-4-hydroxy-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

2-Amino-4-hydroxy-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and the development of new compounds.

    Biology: The compound is studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Research explores its potential therapeutic effects and its use in drug development.

    Industry: It is utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-hydroxy-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, influencing biochemical processes. Its effects are mediated through the modulation of metabolic pathways and the regulation of gene expression .

Comparison with Similar Compounds

Uniqueness: 2-Amino-4-hydroxy-3,3-dimethylbutanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

IUPAC Name

2-amino-4-hydroxy-3,3-dimethylbutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO3/c1-6(2,3-8)4(7)5(9)10/h4,8H,3,7H2,1-2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAXLQZFJGQNGBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

147.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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